1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide
Description
1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide is a synthetic small molecule featuring an azetidine core substituted with an acetyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 4-fluorobenzyl group. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins . The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity, which may improve selectivity compared to larger cyclic amines like piperidines or pyrrolidines.
Properties
IUPAC Name |
1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-2-4-12(14)5-3-10/h2-5,11H,6-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTYEWUAECZRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide can be synthesized through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
The structural and functional similarities between 1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide and related compounds can be analyzed through three dimensions: structural motifs , binding properties , and synthetic methodologies .
Structural and Functional Analogues
The following table summarizes key structural differences and similarities with compounds described in the provided evidence:
Key Observations :
- The target compound shares the 4-fluorophenyl motif with analogues in and , a feature linked to enhanced lipophilicity and target engagement.
- The absence of a pyridine or quinoline moiety in the target compound (compared to ) suggests divergent target selectivity, as aromatic heterocycles often mediate π-π interactions with kinases or transporters.
Binding and Mechanistic Insights
- GLUT4 Inhibitors: Compounds in with 4-fluorophenyl groups (e.g., N-(3-(3-(4-fluorophenyl)propyl)benzyl-propanamide) exhibit GLUT4 binding similar to ritonavir, a known modulator of glucose uptake. Docking studies (Table 2 in ) suggest that the 4-fluorophenyl group occupies a hydrophobic subpocket near the GLUT4 substrate-binding site. The target compound’s azetidine-carboxamide scaffold may lack the extended alkyl chain required for analogous GLUT4 inhibition, implying a different mechanism.
- Metabolic Stability: The trifluoroethylamino group in enhances metabolic stability via fluorine’s electron-withdrawing effects. While the target compound lacks this group, its acetylated azetidine may confer resistance to oxidative metabolism compared to larger heterocycles.
Biological Activity
1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by the following chemical structure:
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity
- Enzyme Inhibition
- Antimicrobial Properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines, including breast and melanoma cells. The compound's mechanism involves targeting specific pathways associated with tumor growth.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of azetidine derivatives, this compound demonstrated significant inhibition against various cancer cell lines. The results are summarized in the following table:
| Cell Line | % Inhibition at 10 µM |
|---|---|
| MDA-MB-231 (Breast) | 84.32% |
| SK-MEL-5 (Melanoma) | 81.58% |
| PC-3 (Prostate) | 78.47% |
These findings suggest that the compound may serve as a promising lead in anticancer drug development.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in cancer progression and metabolism.
This compound acts as a tyrosinase inhibitor , which is crucial in melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of L-tyrosine to dopaquinone, thereby reducing melanin production—a mechanism that could be beneficial in treating hyperpigmentation disorders.
Antimicrobial Properties
In addition to its anticancer and enzyme inhibition activities, this compound exhibits antimicrobial effects. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Summary of Antimicrobial Activity
The antimicrobial efficacy of this compound is illustrated in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
